2-(3-chlorophenyl)-N-(3-methoxyphenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxamide
Description
This compound features a 1,4,8-triazaspiro[4.5]dec-1-ene core, with a 3-oxo group and two aromatic substituents: a 3-chlorophenyl moiety at position 2 and a 3-methoxyphenyl carboxamide at position 6. Its spirocyclic architecture introduces conformational rigidity, while the chlorine and methoxy groups modulate electronic and steric properties. Structural characterization of such systems often relies on X-ray crystallography, with refinement tools like SHELXL (part of the SHELX suite) enabling precise determination of bond lengths, angles, and puckering parameters .
Properties
IUPAC Name |
3-(3-chlorophenyl)-N-(3-methoxyphenyl)-2-oxo-1,4,8-triazaspiro[4.5]dec-3-ene-8-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21ClN4O3/c1-29-17-7-3-6-16(13-17)23-20(28)26-10-8-21(9-11-26)24-18(19(27)25-21)14-4-2-5-15(22)12-14/h2-7,12-13H,8-11H2,1H3,(H,23,28)(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQMLEQCHURJOIP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)N2CCC3(CC2)NC(=O)C(=N3)C4=CC(=CC=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21ClN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(3-chlorophenyl)-N-(3-methoxyphenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxamide is a member of the triazaspirodecane family, which has gained attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C19H18ClN3O3
- Molecular Weight : 403.88 g/mol
- CAS Number : 335419-40-4
The biological activity of this compound can be attributed to its structural features that facilitate interactions with various biological targets. The presence of the triazole ring and the carboxamide group are believed to play significant roles in its pharmacological effects.
Pharmacological Activities
Research indicates that compounds with similar structures exhibit a range of biological activities:
- Antimicrobial Activity : Compounds with triazaspiro structures have shown promising antimicrobial properties. For instance, studies on related compounds indicate effectiveness against various bacterial strains and fungi .
- Anticancer Properties : Some derivatives have demonstrated cytotoxicity against cancer cell lines, suggesting potential as anticancer agents. The mechanism often involves induction of apoptosis and disruption of cell cycle progression .
- Anti-inflammatory Effects : The anti-inflammatory activity is attributed to the inhibition of pro-inflammatory cytokines and enzymes involved in the inflammatory response .
- Antioxidant Activity : Many compounds in this class exhibit antioxidant properties, which can protect cells from oxidative stress and damage .
Case Studies
Several studies have been conducted to evaluate the biological activity of compounds structurally related to this compound:
Study 1: Antimicrobial Evaluation
In a study assessing the antimicrobial activity of various triazole derivatives, it was found that certain compounds significantly inhibited the growth of Staphylococcus aureus and Escherichia coli. The structure–activity relationship (SAR) indicated that chlorine substitution at the phenyl ring enhances antimicrobial efficacy .
Study 2: Cytotoxicity Assay
A cytotoxicity assay conducted on human cancer cell lines revealed that derivatives similar to the target compound exhibited IC50 values in the micromolar range, indicating potential as anticancer agents. The study highlighted that modifications to the methoxy group could enhance potency .
Data Tables
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Conformational Differences
The triazaspiro[4.5]decane system distinguishes this compound from monocyclic or fused-ring analogs. For example:
- Spiro vs. Monocyclic Systems: The triazaspiro core imposes non-planar geometry, reducing rotational freedom compared to monocyclic analogs like pyrazoles. This enhances binding selectivity in pharmacological contexts.
- Substituent Effects : The 3-chlorophenyl group in the target compound introduces steric bulk and electron-withdrawing effects, contrasting with sulfanyl or trifluoromethyl groups in pyrazole derivatives, which prioritize electronic modulation over rigidity .
Electronic and Steric Profiles
- Chlorophenyl vs. Methoxyphenyl: The electron-withdrawing chlorine (σₚ ≈ 0.23) and electron-donating methoxy (σₚ ≈ -0.12) groups create a polarized electronic environment, favoring dipole interactions. In contrast, sulfanyl groups (e.g., in ’s compound) exhibit moderate σ-donor/π-acceptor behavior .
- Spiro Ring Puckering : Cremer-Pople analysis () reveals that the triazaspiro system’s puckering amplitude (q) is higher than in simpler spirocyclopentane derivatives, likely due to nitrogen heteroatoms increasing ring strain .
Research Implications
The triazaspiro scaffold’s rigidity and tunable substituents make it a candidate for drug discovery pipelines, particularly where conformational stability is paramount.
Q & A
What are the key challenges in synthesizing 2-(3-chlorophenyl)-N-(3-methoxyphenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxamide, and how can reaction conditions be optimized?
Basic Research Focus : Synthesis route design and optimization.
Synthesis involves multi-step reactions, including cyclization to form the triazaspiro core and coupling of aromatic substituents. Critical parameters include:
- Catalyst selection : Lewis acids (e.g., AlCl₃) or palladium-based catalysts for cross-coupling reactions ().
- Solvent systems : Polar aprotic solvents (e.g., DMF or THF) to enhance reaction efficiency ().
- Temperature control : Elevated temperatures (80–120°C) for cyclization steps, monitored via TLC or HPLC to track intermediate formation ( ).
Methodological approach: Use fractional factorial experiments to screen variables (e.g., solvent, catalyst loading) for yield optimization .
Which analytical techniques are most effective for characterizing the triazaspiro core and confirming substituent positions?
Basic Research Focus : Structural elucidation.
- X-ray crystallography : Resolves spirocyclic conformation and stereochemistry (e.g., Acta Crystallographica Section E protocols; ).
- NMR spectroscopy : ¹H/¹³C NMR distinguishes methoxyphenyl (δ 3.8–4.0 ppm for OCH₃) and chlorophenyl (δ 7.2–7.5 ppm for aromatic protons) groups ().
- High-resolution mass spectrometry (HRMS) : Validates molecular formula (e.g., C₂₂H₂₁ClN₄O₃) with <5 ppm error ().
Advanced tip: Combine 2D NMR (COSY, HSQC) to resolve overlapping signals in crowded aromatic regions .
How do physicochemical properties (e.g., LogP, polar surface area) influence the compound’s bioavailability?
Advanced Research Focus : ADME profiling.
Key properties from computational and experimental
How can researchers resolve contradictions in reported biological activity data (e.g., IC₅₀ variability across studies)?
Advanced Research Focus : Data reconciliation.
- Assay standardization : Control variables (e.g., cell line viability, incubation time) to minimize inter-lab variability ( ).
- Meta-analysis : Compare datasets using statistical tools (e.g., ANOVA) to identify outliers ().
- Target engagement studies : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to validate binding affinities independently ().
Example: If IC₅₀ values for kinase inhibition vary, confirm target selectivity via kinome-wide profiling .
What strategies are employed to study structure-activity relationships (SAR) for substituent modifications?
Advanced Research Focus : SAR exploration.
- Systematic substitution : Replace 3-chlorophenyl with fluorophenyl or methyl groups to assess electronic effects ().
- Bioisosteric replacement : Swap the triazaspiro core with diazaspiro systems to evaluate conformational rigidity ().
- Pharmacophore modeling : Identify critical hydrogen-bond acceptors (e.g., carbonyl groups) using software like Schrödinger’s Phase ().
Case study: highlights enhanced target affinity with 3-chlorophenyl due to hydrophobic interactions in the binding pocket .
How can researchers develop robust HPLC/LC-MS methods for purity analysis?
Basic Research Focus : Analytical method development.
- Column selection : Use C18 columns (e.g., Chromolith HPLC) with 5 µm particle size for high-resolution separation ( ).
- Mobile phase optimization : Gradient elution with 0.1% formic acid in acetonitrile/water improves peak symmetry ( ).
- Detection : UV at 254 nm for aromatic moieties; LC-MS in positive ion mode for molecular ion confirmation ().
Validation: Follow ICH guidelines for linearity (R² >0.99), precision (%RSD <2%), and LOD/LOQ determination .
What computational approaches predict binding modes with biological targets?
Advanced Research Focus : Molecular docking and dynamics.
- Docking software : AutoDock Vina or Glide to model interactions with kinases or GPCRs ().
- MD simulations : Run 100-ns trajectories in Desmond to assess binding stability (e.g., RMSD <2 Å).
- Free energy calculations : Use MM-GBSA to rank binding affinities of analogs ().
Application: used docking to identify key hydrogen bonds between the carboxamide group and ATP-binding pocket residues .
How should researchers address solubility challenges in in vivo studies?
Advanced Research Focus : Formulation optimization.
- Co-solvent systems : Use PEG-400 or cyclodextrins for aqueous solubility enhancement ().
- Amorphous solid dispersion : Spray-dry with HPMCAS to improve bioavailability ( ).
- In silico modeling : Predict solubility parameters via COSMO-RS ().
Validation: Compare plasma concentrations in rodent models before/after formulation adjustments .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
